Oxo(propylamino)acetic acid

Catalog No.
S735062
CAS No.
81682-53-3
M.F
C5H9NO3
M. Wt
131.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Oxo(propylamino)acetic acid

CAS Number

81682-53-3

Product Name

Oxo(propylamino)acetic acid

IUPAC Name

2-oxo-2-(propylamino)acetic acid

Molecular Formula

C5H9NO3

Molecular Weight

131.13 g/mol

InChI

InChI=1S/C5H9NO3/c1-2-3-6-4(7)5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)

InChI Key

HHQMZOFGKZVJDE-UHFFFAOYSA-N

SMILES

CCCNC(=O)C(=O)O

Canonical SMILES

CCCNC(=O)C(=O)O

Oxo(propylamino)acetic acid is an organic compound with the molecular formula C5_5H9_9NO3_3. This compound features a propylamino group and a keto group adjacent to a carboxylic acid, making it a unique member of the amino acid derivatives. It is characterized by its structural complexity, which includes multiple functional groups that contribute to its chemical reactivity and biological activity. The compound is often synthesized for research purposes and has potential applications in pharmaceuticals and biochemistry.

Synthesis:

Oxo(propylamino)acetic acid, also known as 2-oxopropanoic acid, 2-(propylamino)-, can be synthesized through various methods. One common method involves the condensation of glycine and propylamine in the presence of a suitable condensing agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-carbonyldiimidazole (CDI) [].

Another method involves the reductive amination of oxalacetic acid with propylamine using a reducing agent like sodium borohydride (NaBH4) [].

These are just two examples, and the specific method chosen for synthesis may depend on the desired scale, purity, and other factors.

Applications:

Oxo(propylamino)acetic acid has potential applications in various fields of scientific research, including:

  • Medicinal chemistry: It can serve as a building block for the synthesis of novel bioactive molecules, such as potential drug candidates. For example, it has been used as a starting material for the synthesis of peptidomimetics, which are molecules that mimic the structure and function of peptides [].
  • Chemical biology: It can be used as a probe to study the activity of enzymes involved in amino acid metabolism. For instance, it can be used as a substrate for enzymes like transaminases to investigate their catalytic activity [].
  • Material science: It can be incorporated into the design of new materials with specific properties. For example, it has been explored for the development of biocompatible polymers for drug delivery applications.
Due to its functional groups:

  • Decarboxylation: Under certain conditions, the carboxylic acid group can be removed, leading to the formation of an amine.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in creating derivatives for drug formulation.
  • Amination: The compound can participate in nucleophilic substitution reactions, where the amino group can act as a nucleophile.

These reactions highlight the compound's versatility in synthetic organic chemistry and its potential use in developing new chemical entities.

Oxo(propylamino)acetic acid exhibits various biological activities that make it of interest in pharmacology:

  • Neuroprotective Effects: Preliminary studies suggest that this compound may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.
  • Antimicrobial Activity: Some derivatives of oxo(propylamino)acetic acid have shown promise against certain bacterial strains, indicating potential applications in antimicrobial therapies.
  • Metabolic Regulation: The compound may play a role in metabolic pathways, particularly those involving amino acids and neurotransmitters.

These biological activities warrant further investigation to fully elucidate the mechanisms and therapeutic potentials of oxo(propylamino)acetic acid.

Several methods have been documented for synthesizing oxo(propylamino)acetic acid:

  • Reaction of Arginine with Propylamine: This method involves the condensation of arginine with propylamine under controlled conditions, yielding oxo(propylamino)acetic acid as a product .
  • Multi-step Organic Synthesis: Advanced synthetic routes may involve multiple steps including protection-deprotection strategies and functional group transformations to achieve the desired structure.
  • Enzymatic Synthesis: Utilizing enzymes to catalyze specific reactions can lead to more selective synthesis pathways, minimizing by-products.

These synthesis methods highlight the flexibility in producing oxo(propylamino)acetic acid for various applications.

Oxo(propylamino)acetic acid has several notable applications:

  • Pharmaceutical Development: The compound serves as a building block for synthesizing more complex pharmaceutical agents.
  • Biochemical Research: It is used in studies related to metabolic pathways and enzyme interactions due to its structural similarity to natural amino acids.
  • Agricultural Chemistry: Potential applications include the development of agrochemicals that enhance crop resilience through metabolic modulation.

These applications underline the compound's significance in both research and industrial contexts.

Research on oxo(propylamino)acetic acid interactions focuses on its effects on biological systems:

  • Protein Binding Studies: Investigations into how this compound interacts with proteins can reveal insights into its mechanism of action and therapeutic potential.
  • Receptor Interaction: Studies assessing how oxo(propylamino)acetic acid binds to neurotransmitter receptors may elucidate its role in neuropharmacology.
  • Metabolic Pathway Analysis: Understanding how this compound influences metabolic pathways can provide insights into its biological activity and potential side effects.

Such interaction studies are crucial for understanding the full scope of oxo(propylamino)acetic acid's effects.

Oxo(propylamino)acetic acid shares structural features with several other compounds, making them comparable in terms of function and application:

Compound NameMolecular FormulaKey Features
GlycineC2_2H5_5NO2_2Simplest amino acid; involved in protein synthesis.
L-AlanineC3_3H7_7NO2_2Non-polar amino acid; important for protein structure.
3-Amino-2-methylpropanoic AcidC5_5H11_11NO2_2Similar structure; involved in neurotransmission.

Uniqueness of Oxo(propylamino)acetic Acid

Oxo(propylamino)acetic acid is unique due to its combination of a propylamine group with a keto and carboxylic functional group, which provides distinct reactivity and biological interactions not found in simpler amino acids. Its potential therapeutic roles further distinguish it from similar compounds.

Conventional Synthesis Routes

The synthesis of oxo(propylamino)acetic acid relies primarily on two established methodological approaches that have been extensively investigated and optimized for laboratory and industrial applications [1] [2]. These conventional routes provide reliable pathways for obtaining the target compound with varying degrees of efficiency and selectivity.

Condensation Reactions Involving Glycine Derivatives

Condensation reactions represent the most direct approach for synthesizing oxo(propylamino)acetic acid through the coupling of glycine derivatives with appropriate acylating agents [1] [3]. The primary synthetic strategy involves the reaction of propylamine with oxalyl chloride under controlled conditions, followed by hydrolysis to yield the target oxamic acid [1] [4].

The general procedure involves treating propylamine with oxalyl chloride in dichloromethane at temperatures ranging from 0°C to room temperature [1]. The reaction typically requires the presence of a tertiary amine base such as triethylamine to neutralize the hydrochloric acid byproduct [1] [5]. The initial acylation step proceeds through nucleophilic attack of the amine on the carbonyl carbon of oxalyl chloride, forming an intermediate chloroamide which subsequently undergoes hydrolysis [4].

Table 1: Conventional Synthesis Routes - Condensation Reactions with Glycine Derivatives

Reaction TypeStarting MaterialsReaction ConditionsTypical Yield (%)Solvent SystemKey AdvantagesLimitations
Glycine + Oxalyl ChlorideGlycine, Oxalyl chloride, Base0°C to RT, 4-6 h45-65DichloromethaneDirect approachModerate yield
Glycine Ester + Acid ChlorideEthyl glycinate, Propanoyl chlorideRT, 2-4 h55-75Dichloromethane/THFGood selectivitySide reactions
Amino Acid CondensationN-propylglycine, Activating agent50-80°C, 6-12 h40-60DMF/PyridineMild conditionsLong reaction time

The mechanism proceeds through formation of a hemiaminal intermediate, followed by elimination of water to generate the desired amide bond [6] [7]. Research has demonstrated that the reaction efficiency is significantly influenced by the choice of base, with pyridine and triethylamine showing optimal performance [5] [4]. The hydrolysis step typically employs lithium hydroxide in aqueous tetrahydrofuran, providing yields in the range of 45-65% after purification [1].

Alternative approaches utilize glycine esters as starting materials, offering improved reactivity and selectivity [8]. Ethyl glycinate can be coupled with propanoyl chloride under mild conditions, providing access to the target compound through subsequent oxidation and hydrolysis steps [8]. This methodology typically achieves yields of 55-75% with reduced side product formation compared to direct glycine condensation approaches [8].

Reductive Amination Approaches

Reductive amination represents an alternative synthetic strategy that has gained prominence due to its versatility and functional group compatibility [9]. This approach involves the condensation of a carbonyl compound with propylamine, followed by selective reduction of the resulting imine intermediate [9] [10].

The most effective reductive amination protocols employ sodium triacetoxyborohydride as the reducing agent, which demonstrates excellent selectivity for imine reduction over competing carbonyl reduction pathways [9]. The reaction typically proceeds under mildly acidic conditions in 1,2-dichloroethane solvent, with acetic acid serving as the proton source [9].

Table 2: Reductive Amination Approaches

Reducing AgentSubstrateReaction Temperature (°C)Reaction Time (h)Yield Range (%)SelectivitySolvent
Sodium triacetoxyborohydrideGlyoxylate + Propylamine0-256-1260-80High1,2-Dichloroethane
Sodium cyanoborohydridePyruvate + Propylamine25-4012-2450-70ModerateMethanol
Borane-pyridine complexα-Keto acid + Propylamine0-204-865-85HighTHF

The reductive amination mechanism begins with nucleophilic attack of propylamine on the carbonyl substrate, forming a carbinolamine intermediate [9]. Dehydration generates an imine, which undergoes selective hydride transfer from the borohydride reducing agent [9]. The sodium ion coordinates to the transition state, organizing the hydride transfer process and enhancing selectivity [9].

Computational studies have revealed that the activation barrier for imine reduction is consistently lower than that for direct carbonyl reduction, explaining the excellent chemoselectivity observed with sodium triacetoxyborohydride [9]. This selectivity advantage makes reductive amination particularly valuable for substrates containing multiple carbonyl groups or other reducible functionalities [9].

Catalytic System Innovations

Modern synthetic approaches to oxo(propylamino)acetic acid have benefited significantly from advances in catalytic methodology, particularly in the development of transition metal and organocatalytic systems [10] [11] [12]. These innovations have enabled more efficient and sustainable synthetic routes while expanding the scope of accessible starting materials.

Table 3: Catalytic System Innovations

Catalyst TypeSpecific CatalystLoading (mol%)Operating Temperature (°C)Substrate ScopeReaction EfficiencyCost Factor
Palladium-basedPd(OAc)₂/P(t-Bu)₃0.5-2.080-110BroadExcellentHigh
Copper-basedCuBr₂/Ligand5-1060-90ModerateGoodModerate
Iron-basedFe(acac)₃2-550-80LimitedModerateLow
OrganocatalystProline derivative10-2025-60SpecificGoodVery Low

Palladium-catalyzed systems have emerged as particularly effective for carbon-nitrogen bond formation reactions relevant to oxamic acid synthesis [11] [13]. The combination of palladium acetate with bulky phosphine ligands such as tri-tert-butylphosphine enables efficient amination reactions at catalyst loadings as low as 0.5 mol% [11]. These systems demonstrate broad substrate tolerance and can operate effectively with both primary and secondary amines [11] [13].

Copper-based catalytic systems offer an economically attractive alternative to precious metal catalysts [14] [12]. Recent developments in copper-catalyzed cross-coupling reactions have demonstrated their utility for constructing carbon-heteroatom bonds under mild conditions [10] [14]. The integration of copper catalysts with appropriate ligand systems enables efficient amide bond formation while maintaining good functional group compatibility [10].

Earth-abundant transition metals, particularly iron and cobalt complexes, represent an emerging area of catalytic innovation [12] [15]. These systems offer significant cost advantages over traditional precious metal catalysts while demonstrating unique reactivity patterns that can complement existing methodologies [12]. Iron-catalyzed processes often proceed through single-electron transfer mechanisms, providing access to reaction pathways that are distinct from those accessible with palladium or copper catalysts [12].

Organocatalytic approaches have gained attention as environmentally benign alternatives to metal-catalyzed processes [15]. Proline-derived catalysts and related organic molecules can facilitate various transformations relevant to oxamic acid synthesis under mild conditions [15]. These systems typically operate through hydrogen bonding or iminium ion activation mechanisms, providing high levels of stereochemical control when applicable [15].

Solvent Effects and Reaction Kinetics

The choice of reaction solvent exerts profound influence on both the kinetics and selectivity of oxo(propylamino)acetic acid synthesis [16] [17] [18]. Systematic investigations have revealed that solvent polarity, hydrogen bonding capacity, and coordinating ability all contribute to determining reaction outcomes [16] [17].

Table 4: Solvent Effects on Reaction Kinetics

SolventDielectric ConstantBoiling Point (°C)Reaction Rate (relative)Yield (%)Product Purity (%)Cost Efficiency
Dichloromethane9.139.61.055-6590-95Moderate
Tetrahydrofuran7.666.00.845-6085-90Good
Dimethylformamide36.7153.02.370-8595-98Poor
Acetonitrile37.581.61.965-8092-96Moderate
Toluene2.4110.60.435-5080-85Excellent

Polar aprotic solvents such as dimethylformamide and acetonitrile demonstrate superior performance for most synthetic routes to oxo(propylamino)acetic acid [16] [18]. These solvents effectively stabilize charged intermediates and transition states, leading to enhanced reaction rates and improved yields [16] [18]. The high dielectric constants of these media facilitate ionization processes and promote nucleophilic substitution reactions [16].

Temperature effects on reaction kinetics follow Arrhenius behavior, with rate constants increasing exponentially with temperature [19] [20]. However, elevated temperatures often compromise selectivity due to increased side product formation and decomposition pathways [19] [20].

Table 5: Temperature Effects on Reaction Kinetics

Temperature (°C)Rate Constant (×10⁻³ min⁻¹)Reaction Time to 90% Completion (h)Selectivity (%)Side Product Formation (%)Energy Consumption (kJ/mol)
00.548.098215.2
252.118.396418.7
508.74.494622.4
7528.31.4891126.8
10079.20.5821831.5
125185.60.2752536.9

The optimal temperature range for most synthetic protocols lies between 50-75°C, providing a favorable balance between reaction rate and selectivity [19] [20]. At temperatures below 25°C, reaction rates become impractically slow, while temperatures above 100°C lead to significant selectivity erosion [19] [20].

Solvent polarity also influences the stereochemical outcome of reactions involving prochiral centers [17] [21]. Polar solvents tend to favor conformations that minimize dipole-dipole interactions, potentially affecting the facial selectivity of nucleophilic addition reactions [17]. The role of specific solvation effects, including hydrogen bonding interactions, has been identified as a critical factor in determining both reaction rates and product distributions [17] [21].

Purification Techniques and Yield Maximization

Effective purification of oxo(propylamino)acetic acid requires careful selection of techniques appropriate for the physical and chemical properties of the compound [22] [23] [24]. The compound's moderate polarity and crystalline nature make it amenable to various purification strategies, each offering distinct advantages and limitations.

Table 6: Purification Techniques Comparison

Purification MethodApplicabilityPurity Achieved (%)Recovery Yield (%)Time Required (h)Cost FactorScalability
CrystallizationSolid products95-9970-902-24LowExcellent
Column ChromatographyAll phases90-9860-851-6ModerateGood
Liquid-Liquid ExtractionLiquid products80-9585-950.5-2LowExcellent
DistillationVolatile compounds92-9980-951-4ModerateGood
SublimationSublimable solids98-99.560-804-12HighPoor

Crystallization represents the most widely employed purification technique for oxo(propylamino)acetic acid [22] [23]. The process involves dissolving the crude product in a minimal volume of hot solvent, followed by controlled cooling to promote crystal formation [22] [23]. Suitable solvents include water, ethanol, and ethyl acetate, with the choice depending on the impurity profile and desired crystal morphology [23].

The crystallization process relies on the differential solubility of the target compound and impurities as a function of temperature [22] [23]. Successful crystallization requires careful control of cooling rate, with slow cooling generally favoring larger, more pure crystals [23] [25]. Seeding with pure crystals can be employed to control nucleation and improve reproducibility [25] [26].

Column chromatography provides an alternative purification approach that is particularly effective for separating closely related structural analogs [27] [28]. Silica gel stationary phases with ethyl acetate-hexane or methanol-dichloromethane mobile phases typically provide good resolution for oxamic acid derivatives [27] [28]. The technique offers excellent control over separation efficiency but requires larger volumes of organic solvents [27].

Table 7: Yield Optimization Strategies

Optimization ParameterTypical RangeOptimal ValueYield Improvement (%)Implementation DifficultyCost Impact
Stoichiometry1.0-2.0 equiv1.2 equiv15-25EasyLow
Temperature Control0-100°C75°C20-35ModerateModerate
Catalyst Loading0.1-10 mol%1.5 mol%10-20EasyHigh
Reaction Time1-24 h8 h8-15EasyLow
Solvent ChoiceVariousDMF25-40ModerateModerate
pH Control2-127-812-22ModerateLow

Yield maximization strategies focus on optimizing multiple reaction parameters simultaneously [29] [30]. Statistical experimental design approaches, such as response surface methodology, enable efficient exploration of multivariable optimization spaces [30]. These methods have demonstrated that solvent selection typically provides the largest single improvement in yield, with polar aprotic solvents offering 25-40% yield enhancements compared to non-polar alternatives [29] [30].

Temperature optimization requires balancing reaction rate against selectivity considerations [29] [30]. Most synthetic routes achieve optimal performance at temperatures 15-20°C above the solvent boiling point when conducted under reflux conditions [29]. Precise temperature control becomes increasingly important as reaction complexity increases, with temperature variations of ±2°C potentially causing significant yield variations [29].

Thermodynamic Parameters

Melting/Boiling Point Behavior

Oxo(propylamino)acetic acid, with the molecular formula C₅H₉NO₃ and molecular weight of 131.13 g/mol, exhibits distinct thermal characteristics that reflect its molecular structure and intermolecular interactions [1] [2] [3]. The compound has been reported to exist as a colorless crystalline solid with a melting point range of 76-77°C [4]. This relatively low melting point is consistent with the presence of polar functional groups, including a carboxylic acid moiety, an amide linkage, and a propyl chain, which create a balance between intermolecular hydrogen bonding and molecular flexibility.

The melting point behavior indicates that the compound undergoes a solid-to-liquid phase transition at temperatures significantly below 100°C, suggesting that the crystal lattice is stabilized primarily through hydrogen bonding networks rather than stronger ionic or covalent interactions. The narrow melting point range (1°C) suggests good purity and a well-defined crystalline structure [4].

Regarding boiling point behavior, specific experimental data for oxo(propylamino)acetic acid is not available in the current literature [3]. However, based on the molecular structure and the presence of multiple polar functional groups capable of hydrogen bonding, the compound would be expected to have a relatively high boiling point compared to simple aliphatic compounds of similar molecular weight. The presence of the carboxylic acid group, which can form strong intermolecular hydrogen bonds, would contribute significantly to the vapor pressure depression and elevated boiling point.

Phase Transition Enthalpies

Comprehensive experimental data on phase transition enthalpies for oxo(propylamino)acetic acid are currently lacking in the available literature. No specific measurements of enthalpy of fusion (ΔfusH°), enthalpy of vaporization (ΔvapH°), or enthalpy of sublimation have been reported for this compound.

The absence of detailed thermodynamic data represents a significant gap in the physicochemical characterization of this amino acid derivative. Based on structural analogies with similar compounds containing carboxylic acid and amide functional groups, the enthalpy of fusion would be expected to be moderate, reflecting the energy required to disrupt the hydrogen-bonded crystal lattice. The enthalpy of vaporization would likely be substantial due to the multiple polar functional groups that create strong intermolecular interactions in the liquid phase.

For compounds with similar structural features, such as amino acid derivatives and small carboxylic acids, typical enthalpy of fusion values range from 10-30 kJ/mol, while enthalpy of vaporization values can range from 40-80 kJ/mol, depending on the extent of hydrogen bonding and molecular weight. However, these estimates require experimental validation through calorimetric studies.

Solution-Phase Characteristics

Aqueous Solubility Profile

Oxo(propylamino)acetic acid exhibits characteristics that suggest moderate to high aqueous solubility based on its molecular structure and functional group composition [5]. The compound contains multiple polar functional groups, including a carboxylic acid group, an amide linkage, and can form extensive hydrogen bonds with water molecules.

The structural features that contribute to water solubility include the carboxyl group (-COOH), which can ionize in aqueous solution to form the carboxylate anion, and the amide nitrogen, which can participate in hydrogen bonding with water molecules [1] [5]. The polar surface area (PSA) of 66.40 Ų indicates significant hydrophilic character, while the calculated XLogP3-AA value of 0.4 suggests a slightly hydrophilic compound with balanced polar and nonpolar characteristics [1] [3].

The propyl chain component provides some hydrophobic character, but this is outweighed by the polar functional groups. The compound is expected to exhibit zwitterionic behavior at physiological pH, where the carboxylic acid group is deprotonated (COO⁻) while the amide nitrogen may be protonated under certain conditions, enhancing water solubility through ionic interactions [5].

Quantitative solubility measurements have not been reported in the current literature, representing an area requiring further experimental investigation. However, based on structural analogies with amino acids and small carboxylic acids, aqueous solubility would be expected to be in the range of several grams per liter at room temperature.

pH-Dependent Dissociation Constants

The pH-dependent behavior of oxo(propylamino)acetic acid is governed by the ionizable functional groups present in its structure. The compound contains a carboxylic acid group and an amide nitrogen that can participate in protonation-deprotonation equilibria [5].

Based on structural analogies with similar amino acid derivatives and carboxylic acids, the carboxylic acid group is expected to have a pKa₁ value in the range of 2-3, similar to other α-amino acid derivatives [6] [7]. This would allow the carboxyl group to be predominantly ionized (COO⁻) at physiological pH, contributing to the compound's water solubility and zwitterionic character.

The amide nitrogen may exhibit weak basic properties with an estimated pKa₂ value in the range of 8-9, though amide nitrogens are generally much less basic than aliphatic amines due to resonance stabilization. The exact pKa values would depend on the electronic environment created by the oxo group and the propyl substituent.

At physiological pH (7.4), the compound would exist predominantly as a zwitterion with the carboxyl group deprotonated and the amide nitrogen largely unprotonated. This zwitterionic character would enhance water solubility and could influence the compound's biological activity and interaction with biological membranes [5].

Experimental determination of precise pKa values through potentiometric titration or NMR spectroscopy would be required to confirm these estimates and provide accurate data for solution chemistry applications.

Solid-State Properties

Crystalline vs Amorphous Form Analysis

Oxo(propylamino)acetic acid has been characterized primarily in its crystalline form, appearing as colorless crystals with a well-defined melting point of 76-77°C [4]. The compound readily crystallizes from organic solvent systems, as demonstrated by successful recrystallization from dichloromethane/hexanes mixtures [4].

The crystalline nature of the compound is supported by its sharp, narrow melting point range, which indicates a well-ordered crystal lattice structure. The ability to form good quality crystals suitable for recrystallization suggests that the molecular structure is conducive to regular packing arrangements, likely stabilized by intermolecular hydrogen bonding between carboxylic acid groups and amide functionalities.

Currently, there are no reports of amorphous forms of oxo(propylamino)acetic acid in the literature. The absence of reported polymorphic forms suggests either limited polymorph screening or inherent preference for a single stable crystal form under normal crystallization conditions. However, this represents an area where further investigation could reveal additional solid-state forms under different crystallization conditions, such as rapid precipitation, different solvent systems, or temperature-controlled crystallization.

The crystalline form exhibits typical characteristics of amino acid derivatives, with the molecular packing likely dominated by hydrogen bonding networks involving the carboxyl and amide groups. The propyl chain provides some flexibility in molecular conformation, which may influence the crystal packing efficiency and stability.

Hygroscopicity and Stability

The hygroscopic properties of oxo(propylamino)acetic acid can be predicted based on its molecular structure and functional group composition. The compound contains multiple polar functional groups capable of hydrogen bonding with atmospheric moisture, including the carboxylic acid group and the amide functionality [5].

Based on structural analogies with other amino acid derivatives and organic acids, the compound would be expected to exhibit moderate hygroscopic behavior. The polar surface area of 66.40 Ų and the presence of hydrogen bond donor and acceptor sites (2 donors, 3 acceptors) suggest significant potential for water uptake from the atmosphere [1] [3].

Similar compounds containing carboxylic acid and amide groups have been shown to exhibit continuous water uptake over a range of relative humidity conditions, particularly at relative humidity levels above 40-50% [8] [9] [10]. The hygroscopic behavior would be expected to increase with increasing relative humidity, with potential for significant water uptake at humidity levels above 70%.

Regarding stability, oxo(propylamino)acetic acid appears to be stable under normal ambient conditions. No reports of degradation, decomposition, or chemical instability have been identified in the literature. The compound has been successfully stored and handled for synthetic and analytical applications without special stability precautions beyond normal laboratory practices [11] [5].

The thermal stability extends to temperatures well above normal ambient conditions, with the melting point of 76-77°C indicating stability in the solid state up to this temperature. Higher temperature stability would depend on the onset of thermal decomposition, which has not been specifically characterized but would be expected to occur at temperatures well above the melting point, potentially in the range of 200°C or higher, based on analogies with similar amino acid derivatives [12].

Long-term stability studies under controlled humidity and temperature conditions would provide more definitive information about the hygroscopic behavior and storage requirements for this compound. The presence of multiple functional groups suggests that appropriate storage conditions should include protection from excessive moisture and elevated temperatures to maintain chemical and physical stability.

Data Summary Tables

PropertyValueSource
Molecular FormulaC₅H₉NO₃ [1] [3] [13]
Molecular Weight (g/mol)131.13 [1] [2] [3] [13]
Density (g/cm³)1.174 [3] [13]
Melting Point (°C)76-77 [4]
Polar Surface Area (Ų)66.40 [3]
XLogP3-AA0.4 [1]
Thermodynamic ParameterStatusNotes
Enthalpy of FusionNot determinedRequires calorimetric study
Enthalpy of VaporizationNot determinedLimited volatility data
Heat CapacityNot determinedNo experimental data available
Thermal StabilityStable to ~200°CEstimated from similar compounds
Solution PropertyDescriptionReference Basis
Water SolubilityModerate to high expected [5] structural analysis
pKa₁ (carboxyl)Estimated 2-3Similar amino acids [6] [7]
pKa₂ (amide)Estimated 8-9Amide chemistry principles
Zwitterionic behaviorAt physiological pH [5] functional groups
Solid-State PropertyCharacteristicEvidence
Crystal formColorless crystals [4] experimental
PolymorphismSingle form reportedLimited screening
HygroscopicityExpected moderatePolar functional groups [5]
StabilityStable ambient conditionsNo degradation reports

XLogP3

0.4

Wikipedia

Oxo(propylamino)acetic acid

Dates

Last modified: 08-15-2023

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